2-Azabicyclo[2.2.2]octane-3,5-dione
Overview
Description
2-Azabicyclo[2.2.2]octane-3,5-dione is a chemical compound with the CAS Number 596795-04-9 . It is a crystalline compound with a molecular weight of 139.15 .
Synthesis Analysis
The synthesis of 2-Azabicyclo[2.2.2]octane-3,5-dione involves a hetero-Diels−Alder reaction of an electron-deficient nitrile, p-toluenesulfonyl cyanide, with the silyl enol ether of cyclohexenone . This reaction produces a hydrolytically sensitive [4 + 2] adduct in good yield . The use of Mander’s reagent, ethyl cyanoformate, with the same diene, produces an unstable adduct .Molecular Structure Analysis
The molecular structure of 2-Azabicyclo[2.2.2]octane-3,5-dione is represented by the InChI code 1S/C7H9NO2/c9-6-3-4-1-2-5(6)7(10)8-4/h4-5H,1-3H2,(H,8,10) .Chemical Reactions Analysis
The key chemical reaction involved in the formation of 2-Azabicyclo[2.2.2]octane-3,5-dione is the hetero-Diels−Alder reaction . This reaction involves an electron-deficient nitrile and the silyl enol ether of cyclohexenone .Scientific Research Applications
Molecular and Crystal Structure Studies
2-Azabicyclo[2.2.2]octane-3,5-dione derivatives have been utilized in the exploration of molecular and crystal structures. A study highlighted the synthesis of 3,5-diazabicyclo[2.2.2]octane-2,6-diones, which provided an opportunity to elucidate crystal-engineering structure−structure relationship (SSR) principles, given their propensity to form various crystalline forms while maintaining consistent hydrogen bonding (Brewer, Parkin, & Grossman, 2004).
Synthesis of Tecomanine
The compound's derivatives have been used in the synthesis of complex organic structures like tecomanine. Desymmetrization of cis-bicyclo[3.3.0]octane-3,7-dione through the Schmidt reaction led to the synthesis of tecomanine, demonstrating the compound's utility in organic synthesis (Vidari et al., 1997).
Intramolecular Michael-Type Reactions
2,4-diazabicyclo[3.3.0]octane-3,7-diones were synthesized using intramolecular Michael-type reactions, highlighting the compound's role in facilitating complex chemical transformations (Harris, 1980).
Supramolecular Chemistry
In supramolecular chemistry, racemic and enantiomeric 2,5-diazabicyclo[2.2.2]octane-3,6-dione-dicarboxylic acids and their diesters have been synthesized for use as functionalized building blocks. These compounds exhibit stability and persistent motifs in their crystal structures, which are significant for the development of supramolecular assemblies (Lyssenko, Lenev, & Kostyanovsky, 2002).
Catalysis in Asymmetric Synthesis
The compound has been applied in catalysis for asymmetric synthesis. For example, C2-symmetric bicyclo[2.2.2]octa-2,5-dienes derived from 2-azabicyclo[2.2.2]octane-3,5-dione have been used in rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to alpha,beta-unsaturated ketones, demonstrating high enantioselectivity and catalytic activity (Otomaru et al., 2005).
properties
IUPAC Name |
2-azabicyclo[2.2.2]octane-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-6-3-4-1-2-5(6)7(10)8-4/h4-5H,1-3H2,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQSEXIKKWCLJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)CC1NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[2.2.2]octane-3,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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